molecular formula C25H21N3O3 B1225920 6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone

6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone

Cat. No. B1225920
M. Wt: 411.5 g/mol
InChI Key: POEUIJCVSFDDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone is a member of isoquinolines.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Dyachenko and Sukach (2012) described the synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones, involving reactions with 3-aryl(heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones. This research contributes to understanding the structural and chemical properties of related compounds (Dyachenko & Sukach, 2012).

Unique Behavior in Chemical Reactions

  • Shigehisa and Honda (2008) observed unique behavior in spiro-isoquinolines with a cyclohexadienone system during attempted dienone-phenol rearrangement, offering insights into the reactivity of similar compounds (Shigehisa & Honda, 2008).

Pathways for Synthesis

  • Nikolyukin et al. (1990) presented methods for synthesizing pyrazolo[5,4-c]isoquinoline derivatives, providing a foundation for understanding the synthesis pathways of related compounds (Nikolyukin, Dulenko, & Dulenko, 1990).

Antitumor Activities

  • Hassaneen, Wardkhan, and Mohammed (2013) explored antitumor activities of isoquinoline derivatives, which could offer insights into the potential biomedical applications of similar compounds (Hassaneen, Wardkhan, & Mohammed, 2013).

Crystal Structure Analysis

properties

Product Name

6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol

InChI

InChI=1S/C25H21N3O3/c1-15-23-18-13-21(30-2)22(31-3)14-19(18)24(17-11-7-8-12-20(17)29)26-25(23)28(27-15)16-9-5-4-6-10-16/h4-14,29H,1-3H3

InChI Key

POEUIJCVSFDDFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC=CC=C4O)OC)OC)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone
Reactant of Route 2
Reactant of Route 2
6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone
Reactant of Route 3
6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone
Reactant of Route 4
Reactant of Route 4
6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone
Reactant of Route 5
6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone
Reactant of Route 6
Reactant of Route 6
6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone

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